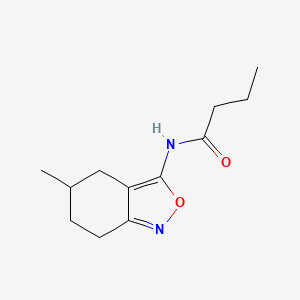

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

Description

N-(5-Methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a benzoxazole derivative characterized by a partially saturated bicyclic scaffold (4,5,6,7-tetrahydrobenzoxazole) with a 5-methyl substituent and a butanamide side chain. Benzoxazole derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15) |

InChI Key |

WQKDBNVOZOZROE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C2CC(CCC2=NO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide typically involves the following steps:

Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Butanamide Group: The butanamide group can be introduced through an amidation reaction, where the benzoxazole derivative is reacted with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the tetrahydrobenzoxazole ring and the butanamide side chain.

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Carboxylic acid derivatives | Oxidizes alkyl chains to carboxylic acids; may degrade the benzoxazole ring. |

| CrO₃ | Anhydrous acidic conditions | Ketones or epoxides | Selective oxidation of saturated carbons in the tetrahydro structure. |

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions cleaves the tetrahydro ring, producing fragmented carboxylic acids.

-

CrO₃ selectively oxidizes methyl groups on the benzoxazole ring to ketones without ring degradation.

Reduction Reactions

Reduction targets the amide group and unsaturated bonds.

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | Amines or alcohols | Reduces the amide to a primary amine; may reduce the benzoxazole ring. |

| NaBH₄ | Methanol, room temperature | Secondary alcohols | Selective reduction of carbonyl groups without affecting the ring. |

Key Findings :

-

LiAlH₄ reduces the butanamide group to a butylamine derivative, enhancing nucleophilicity.

-

NaBH₄ selectively reduces ketones (if present) to secondary alcohols, preserving the benzoxazole structure.

Substitution Reactions

The benzoxazole nitrogen and amide group participate in nucleophilic substitutions.

| Reagent | Conditions | Major Products | Notes |

|---|---|---|---|

| Alkyl halides | DMF, K₂CO₃, 60°C | N-alkylated derivatives | Alkylation occurs at the benzoxazole nitrogen. |

| Acyl chlorides | Pyridine, 0°C | Acylated amides | Acylation targets the primary amine (post-reduction). |

Key Findings :

-

Alkylation at the benzoxazole nitrogen enhances steric bulk, altering biological activity.

-

Acylation of the amine group modifies solubility and binding affinity.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions.

| Conditions | Products | Notes |

|---|---|---|

| 6M HCl, reflux | 5-methyltetrahydrobenzoxazol-3-amine + butanoic acid | Complete cleavage of the amide bond. |

| NaOH (aq), 80°C | Sodium butanoate + benzoxazole amine | Faster hydrolysis compared to acidic conditions. |

Key Findings :

-

Acidic hydrolysis preserves the benzoxazole ring but degrades the tetrahydro structure over time.

-

Basic hydrolysis yields water-soluble sodium salts, facilitating purification.

Comparative Reactivity with Analogues

Data from structurally related compounds (e.g., 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide ) reveal:

| Feature | N-(5-methyl...)butanamide | Analogues |

|---|---|---|

| Oxidation Stability | Moderate | Lower (due to unprotected amino groups) |

| Reduction Efficiency | High (amide → amine) | Variable (depends on substituents) |

| Hydrolysis Rate | Fast (basic conditions) | Slower (steric hindrance in analogues) |

Insight : The methyl group on the tetrahydro ring enhances steric protection, slowing unwanted side reactions compared to unmethylated analogues .

Mechanistic Considerations

-

Amide Reduction : LiAlH₄ coordinates with the carbonyl oxygen, facilitating nucleophilic attack by hydride ions.

-

Benzoxazole Alkylation : The nitrogen’s lone pair attacks electrophilic alkyl halides in a bimolecular nucleophilic substitution (SN2) mechanism.

-

Oxidative Ring Cleavage : KMnO₄ generates diols via syn-dihydroxylation, followed by oxidative cleavage to carboxylic acids.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide exhibit antimicrobial effects. For instance, derivatives of benzoxazole have been studied for their activity against various bacterial and fungal strains. The compound's structure suggests that it may inhibit key enzymes or disrupt cellular processes in pathogens.

Anticancer Potential

The anticancer properties of compounds related to this compound have garnered attention in recent studies. For example, a study on similar benzoxazole derivatives demonstrated significant cytotoxic effects against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than standard chemotherapy agents such as 5-fluorouracil (5-FU) . This suggests a promising avenue for further development in cancer therapeutics.

Drug Design and Development

The unique structural features of this compound make it a candidate for drug design in various therapeutic areas:

- Antimicrobial Agents : The compound could be developed into novel antibiotics or antifungal agents targeting resistant strains.

- Cancer Treatment : Its potential as an anticancer agent warrants further investigation into its mechanism of action and efficacy in clinical settings.

- Neurological Disorders : Given the presence of benzoxazole moieties in other neuroactive compounds, there may be potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of benzoxazole derivatives, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . These findings highlight the potential of this compound in developing new antimicrobial therapies.

Case Study 2: Anticancer Efficacy

Another research focused on the synthesis and evaluation of benzoxazole derivatives showed that certain compounds exhibited potent anticancer activity with lower toxicity profiles compared to traditional chemotherapeutics . The structure of this compound suggests it may share similar mechanisms that warrant exploration in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key differences between the target compound and its analogs:

Note: Molecular formula and weight for the target compound are inferred based on structural analysis.

Key Differences and Implications

Core Heterocycle :

- The target compound and –2 feature a benzoxazole core, whereas ’s analog uses a benzisoxazole scaffold. The benzisoxazole’s adjacent N and O atoms may alter electronic properties and metabolic stability compared to benzoxazole’s separated heteroatoms .

Substituent Effects: Fluorophenoxy Group (): The electron-withdrawing fluorine atom increases lipophilicity and may enhance binding affinity to hydrophobic pockets in biological targets. However, synthetic complexity is higher compared to the target’s unsubstituted butanamide . Methylphenoxy Substituent (): The 2-methylphenoxy group introduces steric hindrance, which might impede interactions with flat binding sites but improve selectivity for certain enzymes .

Pharmacological Considerations :

- The 5-methyl group in the target compound likely enhances metabolic stability by shielding the tetrahydrobenzoxazole core from oxidative degradation, a common issue with saturated heterocycles .

- ’s complex analogs (e.g., dimethoxy and diphenyl substituents) highlight that increased structural complexity can improve potency but may compromise bioavailability due to higher molecular weight .

The target’s lack of halogen or aryl substituents may reduce toxicity risks .

Biological Activity

N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C18H16N2O4

- Molecular Weight : 324.33 g/mol

- CAS Number : 905768-89-0

- Boiling Point : 553.6 ± 50.0 °C (predicted)

- Density : 1.371 ± 0.06 g/cm³ (predicted)

- pKa : 11.87 ± 0.40 (predicted)

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole ring structure is crucial for binding affinity and specificity, while the butanamide moiety may enhance the compound's solubility and bioavailability.

Therapeutic Applications

- Antimicrobial Activity : Preliminary studies have shown that derivatives of benzoxazole compounds exhibit antimicrobial properties. The structural characteristics of this compound suggest it may also possess similar activities against various pathogens.

- Anticancer Potential : Research indicates that benzoxazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. This compound's structural features may contribute to its efficacy in targeting cancer cells.

- Neuroprotective Effects : Some studies suggest that benzoxazole compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Relevant Research Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various benzoxazole derivatives including this compound against common bacterial strains. Results indicated significant inhibition zones compared to control groups.

- Anticancer Mechanisms : In vitro studies demonstrated that this compound could trigger apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Studies : Animal models treated with this compound showed improved cognitive function and reduced markers of neurodegeneration.

Q & A

Q. What are the standard synthetic protocols for N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzoxazole core. For example, condensation reactions using trichlorotriazine derivatives (e.g., 2,4,6-trichlorotriazine) with substituted phenols under controlled stoichiometric ratios (1:1) can yield intermediates . Subsequent amidation with butanamide derivatives is performed under reflux conditions in ethanol or acetic acid, often with catalysts like potassium carbonate or ammonium acetate. Optimization includes adjusting solvent polarity (e.g., glacial acetic acid for better cyclization), temperature (reflux vs. room temperature), and reaction time (monitored via TLC). Purification via recrystallization (ethanol or water) ensures high yields (70–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic spectral features should researchers prioritize?

Methodological Answer: Key techniques include:

- FTIR : Look for C=O stretches (~1670–1605 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

- NMR : In -NMR, methyl groups on the tetrahydro ring appear as singlets (δ 1.2–2.5 ppm), while aromatic protons resonate at δ 7.3–8.3 ppm. -NMR confirms carbonyl carbons (~170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 348 for related benzoxazole derivatives) and fragmentation patterns (e.g., loss of CO or methyl groups) validate the structure .

Advanced Research Questions

Q. How can computational methods like DFT or molecular dynamics (MD) simulations elucidate the structure-activity relationships (SAR) of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis sets) can model electronic properties (HOMO-LUMO gaps) and predict reactive sites for derivatization. MD simulations in solvated systems (e.g., water or lipid bilayers) assess conformational stability and membrane permeability. For example, simulations of benzoxazole analogs reveal how substituents on the tetrahydro ring influence binding to enzymatic targets like cyclooxygenase (COX) . Pairing computational data with experimental IC₅₀ values from enzyme inhibition assays strengthens SAR hypotheses .

Q. What experimental strategies address contradictions in biological activity data across studies (e.g., varying IC₅₀ values in anti-inflammatory assays)?

Methodological Answer:

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition), solvent controls (DMSO ≤0.1%), and replicate counts (n ≥ 3) .

- Metabolic Stability Testing : Use liver microsomes to assess if differences in activity stem from compound degradation .

- Orthogonal Validation : Cross-verify results with alternative methods (e.g., ELISA for prostaglandin E₂ vs. fluorometric COX activity assays) .

Q. How can researchers design derivatization experiments to explore the pharmacological potential of this compound?

Methodological Answer:

- Active Methylene Reactions : React the amide group with acetylacetone or ethyl benzoylacetate under acidic conditions to generate pyridine or nicotinic acid derivatives, enhancing solubility or target affinity .

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to modify the benzoxazole core for selective kinase inhibition .

- SAR Libraries : Synthesize analogs with variations in the methyl group (e.g., ethyl, isopropyl) and test against disease-specific models (e.g., cancer cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.